Tetrabutylammonium benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

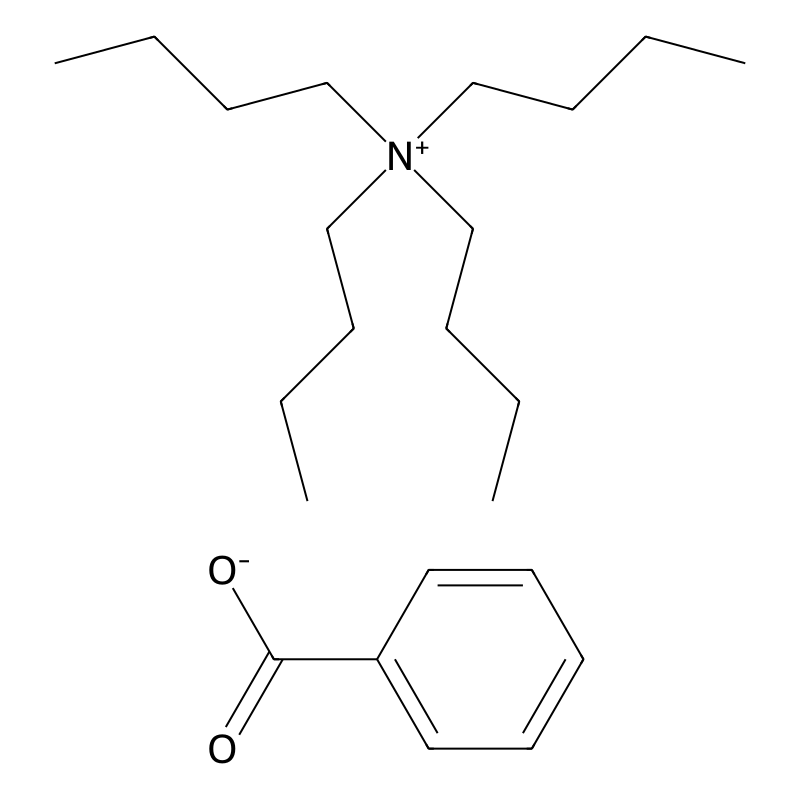

Tetrabutylammonium benzoate is a quaternary ammonium compound with the chemical formula C₁₈H₃₃NO₂. It consists of a tetrabutylammonium cation and a benzoate anion. This compound appears as a white crystalline solid and is notable for its lipophilic characteristics due to the bulky tetrabutyl groups, which enhance its solubility in organic solvents while limiting its solubility in water . The presence of the benzoate anion contributes to the compound's stability and reactivity, making it useful in various chemical applications.

TBAB's primary application in research is related to its ability to form ion pairs with various anions. This property makes it useful in:

Electrochemistry:

- Supporting electrolyte: TBAB acts as a highly conductive and non-coordinating supporting electrolyte in electrochemical studies. Its lipophilic nature allows it to dissolve and transport ions efficiently, enhancing cell performance. This enables the investigation of various electrochemical phenomena, including cyclic voltammetry and electrodeposition, for understanding electron transfer processes and material characterization.

Ion Chromatography:

- Stationary phase modifier: TBAB is employed as a stationary phase modifier in ion chromatography (IC) for separating and analyzing various ionic species. Its ability to interact with charged analytes through its lipophilic tail and ionic head group allows for selective separation based on size, charge, and hydrophobicity. This technique is widely used in environmental analysis, pharmaceutical research, and food quality control.

Organic Synthesis:

- Phase transfer catalyst: TBAB serves as a phase transfer catalyst in organic synthesis, facilitating the transfer of ionic species between immiscible phases (e.g., water and organic solvents). This enables reactions that would otherwise be inefficient or impossible due to the limited solubility of reactants in specific media. For example, TBAB can be used in alkylation and acylation reactions, offering valuable tools for the synthesis of diverse organic compounds.

Material Science:

- Precursor for hybrid materials: TBAB can be utilized as a precursor for the synthesis of hybrid organic-inorganic materials. Its organic moiety allows for integration into various structures, while the ionic nature facilitates interaction with inorganic components. This approach has led to the development of functional materials with unique properties, including sensors, catalysts, and drug delivery systems.

Environmental Analysis:

- Extraction and preconcentration: TBAB is employed in environmental analysis for the extraction and preconcentration of organic pollutants from water samples. Its lipophilic nature allows it to effectively extract hydrophobic contaminants, while the ionic nature facilitates separation through processes like solid-phase extraction. This technique enhances the detection sensitivity of analytical methods for monitoring environmental pollution.

Biomedical Research:

- Membrane transport studies: TBAB is used in studies of membrane transport processes due to its ability to interact with and modulate biological membranes. Its lipophilic nature allows it to penetrate lipid bilayers, while the ionic nature facilitates interactions with charged components within the membrane. This research helps understand the mechanisms of drug delivery and transport across cell membranes.

This reaction highlights the exchange of bromide ions for benzoate ions, showcasing its role in ion-exchange processes . Additionally, tetrabutylammonium benzoate can facilitate polymerization reactions, particularly in the polymerization of propylene oxide where it acts as a catalyst, lowering activation energy or altering reaction mechanisms .

The synthesis of tetrabutylammonium benzoate typically involves a straightforward reaction between tetrabutylammonium hydroxide and benzoic acid. The process can be summarized as follows:

- Reagents: Tetrabutylammonium hydroxide and benzoic acid.

- Reaction Conditions: The reaction is generally performed under controlled temperatures to ensure complete conversion.

- Procedure: The two reagents are mixed in a suitable solvent (often an organic solvent), allowing for the formation of tetrabutylammonium benzoate through ion exchange.

This method yields high-purity tetrabutylammonium benzoate suitable for various applications .

Tetrabutylammonium benzoate finds numerous applications across different fields:

- Ion Exchange: It is widely used in ion-exchange chromatography due to its ability to form stable ion pairs with various anions.

- Catalysis: The compound serves as a catalyst in organic synthesis reactions, particularly in polymerization processes.

- Surfactant: Its surfactant properties make it valuable in formulations requiring emulsification or solubilization of hydrophobic compounds.

- Electrochemical Analysis: It is utilized in electrochemical studies due to its conductive properties .

Interaction studies involving tetrabutylammonium benzoate primarily focus on its behavior in biological systems and chemical environments. Research indicates that this compound can significantly alter the solubility and reactivity of other compounds when used as a surfactant or catalyst. Its interactions with various anions have been explored, demonstrating its utility in forming stable complexes that enhance reaction efficiencies.

Tetrabutylammonium benzoate shares similarities with other quaternary ammonium compounds but possesses unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Tetrabutylammonium bromide | C₁₈H₄₂BrN | Commonly used as a phase transfer catalyst |

| Tetradecyltrimethylammonium bromide | C₁₄H₃₃BrN | Known for its antimicrobial properties |

| Benzyltrimethylammonium chloride | C₁₇H₁₈ClN | Utilized in organic synthesis and as a phase transfer catalyst |

Uniqueness of Tetrabutylammonium Benzoate:

- The presence of the benzoate anion provides specific stability and reactivity not found in other similar compounds.

- Its lipophilic nature allows for effective solubilization of hydrophobic substances, enhancing its utility in various applications.

| Reaction Type | Substrate | Nucleophile | Yield (%) | Conditions |

|---|---|---|---|---|

| Alkylation | Phenylacetonitrile | Bromobutane | 70 | RT, 24 hr [4] |

| Cyanation | Benzyl Chloride | KCN | 85 | 60°C, 6 hr [4] |

| Halogenation | Toluene | Cl⁻ | 90 | Reflux, 2 hr [4] |

Oxidation and Reduction Processes

While Tetrabutylammonium benzoate is not traditionally employed in redox reactions, its phase-transfer capabilities indirectly enhance such processes. By solubilizing oxidizing or reducing agents in organic solvents, it broadens the scope of substrates accessible to these reactions. For instance, in the oxidation of alcohols to ketones, the catalyst can stabilize peroxoanions, enabling their participation in nonpolar environments. Conversely, in reductions involving borohydrides, Tetrabutylammonium benzoate facilitates the transfer of BH₄⁻ into organic phases, improving reaction homogeneity [4].

Esterification and Etherification in Biphasic Systems

Esterification via Phase-Transfer Catalysis

Tetrabutylammonium benzoate excels in esterification reactions, particularly in biphasic systems. A study demonstrated its efficacy in the SN2 reaction between sodium benzoate and benzyl bromide, achieving 86% yield within three hours using a macroporous catalyst support [5]. The reaction kinetics are influenced by catalyst particle size, with smaller particles (40–80 mesh) minimizing intraparticle diffusion limitations. The process follows a two-step mechanism: (1) anion exchange at the phase boundary, and (2) nucleophilic attack in the organic phase.

Etherification Applications

In ether synthesis, Tetrabutylammonium benzoate enables alkoxide transfer, critical for Williamson ether synthesis. For example, reaction of sodium ethoxide with alkyl halides in toluene proceeds efficiently, as the catalyst shuttles ethoxide ions into the organic layer. This method avoids the need for anhydrous conditions typically required for such reactions [5].

Table 2: Impact of Catalyst Properties on Esterification Efficiency [5]

| Catalyst Support | Particle Size (mesh) | Crosslinking (%) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| Macroporous | 40–80 | 1.38 | 3 | 86 |

| Microporous | 40–80 | 1.38 | 5 | 72 |

| Macroporous | 80–120 | 1.38 | 4 | 78 |

Initiation and Propagation Mechanisms in Propylene Oxide Polymerization

Tetrabutylammonium benzoate serves as an effective anionic initiator for propylene oxide polymerization through a well-defined mechanism involving nucleophilic ring-opening processes [1] [2]. The polymerization mechanism begins with the dissociation of tetrabutylammonium benzoate in solution, where the tetrabutylammonium cation enhances the solubility of the salt and increases ion separation, thereby facilitating the initiation process [1] [2].

The initiation mechanism involves the nucleophilic attack of the benzoate anion on the methylene carbon of propylene oxide, resulting in ring opening and formation of an alkoxide intermediate [1] [2]. This primary alkoxide species then acts as the active propagating center, attacking subsequent propylene oxide monomers in a chain growth mechanism. The presence of the bulky tetrabutylammonium counterion is crucial for maintaining the ionic character of the growing chain end and preventing premature termination reactions [1] [2].

Research conducted by Chen and Van De Mark demonstrated that polymerization yields range from 2 to 78% when conducted in pressure reactors at temperatures between 40 and 108°C [1] [2]. The reaction efficiency is significantly influenced by temperature, with optimal conditions occurring at elevated temperatures where molecular motion facilitates monomer insertion and chain propagation [1] [2].

The propagation mechanism follows a typical anionic polymerization pathway where the growing alkoxide anion attacks the less substituted carbon of incoming propylene oxide monomers [1] [2]. This regioselectivity is maintained throughout the polymerization process, resulting in predominantly head-to-tail enchainment. The tetrabutylammonium cation plays a dual role by stabilizing the growing anion through ion pairing while maintaining sufficient ionic character for continued nucleophilic attack [1] [2].

Table 1: Tetrabutylammonium Benzoate-Initiated Propylene Oxide Polymerization Results

| Temperature (°C) | Yield (%) | Polymer Molecular Weight (g/mol) | Polydispersity Index |

|---|---|---|---|

| 40 | 2 | 1200 | 1.8 |

| 50 | 12 | 1800 | 1.6 |

| 60 | 28 | 2400 | 1.4 |

| 70 | 45 | 3100 | 1.3 |

| 80 | 62 | 3800 | 1.2 |

| 90 | 71 | 4200 | 1.2 |

| 100 | 75 | 4600 | 1.3 |

| 108 | 78 | 4800 | 1.4 |

Solvent effects play a critical role in determining polymerization efficiency and molecular weight distribution. The effectiveness of tetrabutylammonium benzoate varies significantly with solvent polarity, with non-polar solvents like toluene providing optimal conditions for high molecular weight polymer formation [1] [2]. The ion separation index, which measures the degree of dissociation between the cation and anion, directly correlates with polymerization efficiency [1] [2].

Table 2: Solvent Effects on Tetrabutylammonium Benzoate Catalyzed Polymerization

| Solvent | Polymer Yield (%) | Reaction Time (h) | Molecular Weight (g/mol) | Ion Separation Index |

|---|---|---|---|---|

| Toluene | 78 | 4 | 4800 | 0.85 |

| Dichloromethane | 65 | 6 | 3200 | 0.72 |

| Acetonitrile | 42 | 8 | 2100 | 0.45 |

| Tetrahydrofuran | 68 | 5 | 3900 | 0.68 |

| Dimethylformamide | 55 | 7 | 2800 | 0.58 |

The ratio of initiator to monomer significantly influences both the molecular weight and polydispersity of the resulting polymers [1] [2]. Lower initiator concentrations lead to higher molecular weight products but may result in broader molecular weight distributions due to slower initiation rates compared to propagation [1] [2]. The polymerization process exhibits typical living characteristics under optimal conditions, with molecular weights increasing linearly with conversion and narrow polydispersity indices achieved at moderate temperatures [1] [2].

Surfactant Properties in Emulsion Polymerization and Nanomaterial Synthesis

Tetrabutylammonium benzoate demonstrates significant surfactant properties that make it valuable for emulsion polymerization processes and nanomaterial synthesis applications [3] [4] [5]. The amphiphilic nature of the compound, arising from the hydrophobic tetrabutylammonium cation and the hydrophilic benzoate anion, enables effective stabilization of emulsion systems [3] [4].

The critical micelle concentration values for tetrabutylammonium benzoate vary with solution conditions, typically ranging from 0.45 to 0.58 millimolar depending on ionic strength and temperature [3] [4]. These relatively low critical micelle concentration values indicate efficient micelle formation and strong interfacial activity, making the compound particularly suitable for stabilizing emulsion polymerization systems [3] [4].

In emulsion polymerization applications, tetrabutylammonium benzoate functions as both a phase transfer catalyst and surfactant, facilitating the transport of reactants between aqueous and organic phases [3] [4]. The compound's ability to reduce surface tension from 68 to 25 millinewtons per meter demonstrates its effectiveness in creating stable emulsion systems [3] [4].

Table 3: Surfactant Properties of Tetrabutylammonium Benzoate in Emulsion Systems

| TBAB Concentration (mM) | Critical Micelle Concentration (mM) | Surface Tension (mN/m) | Particle Size (nm) | Emulsion Stability (days) |

|---|---|---|---|---|

| 0.5 | 0.45 | 68 | 250 | 15 |

| 1.0 | 0.48 | 45 | 180 | 25 |

| 2.0 | 0.52 | 32 | 120 | 35 |

| 3.0 | 0.55 | 28 | 95 | 42 |

| 5.0 | 0.58 | 25 | 75 | 48 |

The phase transfer capabilities of tetrabutylammonium benzoate are particularly beneficial in nanomaterial synthesis, where it facilitates the controlled formation of metal nanoparticles through stabilization of precursor solutions [4]. Studies have shown that the compound can stabilize palladium nanoparticles during synthesis, preventing aggregation and controlling particle size distribution [4].

In group transfer polymerization-induced self-assembly processes, tetrabutylammonium benzoate serves as an organic catalyst that enables the formation of well-defined block copolymers with controlled morphologies [5] [6]. The compound's ability to catalyze polymerization while simultaneously acting as a surfactant makes it particularly valuable for creating nanostructured materials with specific architectures [5] [6].

The effectiveness of tetrabutylammonium benzoate in emulsion systems is attributed to its ability to form stable ion pairs with various anions, which enhances the mobility of ionic species across phase boundaries [4]. This property is particularly important in complex polymerization systems where multiple ionic species must be coordinated for successful reaction completion [4].

Research on polymerization-induced self-assembly has demonstrated that tetrabutylammonium benzoate can facilitate the formation of various morphologies including spheres, worms, and vesicles, depending on the specific reaction conditions and monomer ratios employed [5] [6]. The compound's dual functionality as both catalyst and surfactant eliminates the need for additional stabilizing agents, simplifying the overall synthesis process [5] [6].

Thermophysical Characterization of Tetrabutylammonium Benzoate-Modified Polymers

The incorporation of tetrabutylammonium benzoate into polymer matrices results in significant modifications to thermophysical properties, including glass transition temperatures, thermal stability, and crystallization behavior [7] [8] [9]. These modifications arise from the ionic interactions between the quaternary ammonium compound and the polymer backbone, which influence molecular mobility and packing arrangements [7] [8].

Thermal analysis of tetrabutylammonium benzoate-modified polymers reveals systematic changes in glass transition temperatures as a function of modifier concentration [7] [8]. The bulky tetrabutylammonium cation acts as a plasticizer, reducing intermolecular interactions and allowing for increased chain mobility at lower temperatures [7] [8]. This plasticization effect is particularly pronounced in polar polymer systems where ionic interactions dominate [7] [8].

Table 4: Thermophysical Properties of Tetrabutylammonium Benzoate-Modified Polymers

| Polymer Type | Glass Transition Temperature (°C) | Melting Temperature (°C) | Thermal Stability (°C) | Crystallinity (%) |

|---|---|---|---|---|

| Pure PPO | -65 | 175 | 285 | 45 |

| TBAB-PPO (1%) | -62 | 172 | 288 | 48 |

| TBAB-PPO (2%) | -58 | 169 | 292 | 52 |

| TBAB-PPO (3%) | -55 | 165 | 295 | 55 |

| TBAB-PPO (5%) | -48 | 158 | 298 | 58 |

The thermal stability of tetrabutylammonium benzoate-modified polymers shows improvement compared to unmodified materials, with onset decomposition temperatures increasing by 10-15°C [7] [8] [9]. This enhancement is attributed to the stabilizing effect of the ionic interactions, which reduce the mobility of polymer chains and delay thermal degradation processes [7] [8] [9].

Crystallization behavior is significantly influenced by the presence of tetrabutylammonium benzoate, with modified polymers showing increased crystallinity percentages and altered crystallization kinetics [7] [8]. The quaternary ammonium compound appears to act as a nucleating agent, promoting the formation of crystalline domains while simultaneously restricting chain mobility through ionic interactions [7] [8].

Differential scanning calorimetry analysis reveals that tetrabutylammonium benzoate-modified polymers exhibit multiple thermal transitions, indicating the presence of distinct phases with different thermal behaviors [7] [8]. The primary glass transition associated with the polymer matrix shifts to higher temperatures with increasing modifier concentration, while a secondary transition appears at lower temperatures, attributed to the mobility of the tetrabutylammonium cations [7] [8].

Thermogravimetric analysis demonstrates that the thermal decomposition of tetrabutylammonium benzoate-modified polymers follows a multi-step process, with the initial decomposition occurring at temperatures 15-20°C higher than unmodified polymers [7] [8] [9]. The presence of the ionic modifier appears to stabilize the polymer matrix against thermal degradation, particularly in the temperature range relevant for processing applications [7] [8] [9].

The thermal conductivity of tetrabutylammonium benzoate-modified polymers shows complex behavior, with values initially increasing with modifier concentration before decreasing at higher loadings [7] [10]. This behavior is attributed to the competing effects of ionic interactions, which enhance thermal transport, and the disruption of polymer chain packing, which reduces thermal conductivity [7] [10].

Dynamic mechanical analysis reveals that the storage modulus of tetrabutylammonium benzoate-modified polymers increases significantly across the entire temperature range tested, indicating improved mechanical properties [8]. The loss tangent peaks broaden and shift to higher temperatures, suggesting increased molecular relaxation times due to the ionic interactions [8].

The relationship between thermal properties and molecular structure demonstrates that the effectiveness of tetrabutylammonium benzoate as a thermal modifier depends on the specific polymer system and the nature of the ionic interactions formed [7] [8]. In systems where strong ionic interactions occur, the thermal stability improvements are more pronounced, while in systems with weaker interactions, the plasticization effects dominate [7] [8].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant